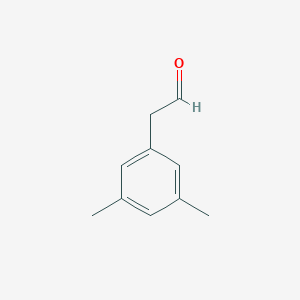

2-(3,5-Dimethylphenyl)acetaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,5-dimethylphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-5-9(2)7-10(6-8)3-4-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHGYQMHCQYIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,5 Dimethylphenyl Acetaldehyde

Established Synthetic Routes and Mechanistic Pathways

The traditional synthesis of 2-(3,5-Dimethylphenyl)acetaldehyde often relies on multi-step sequences starting from readily available precursors like m-xylene (B151644). These routes can be broadly categorized into oxidative, reductive, and carbon-carbon coupling strategies.

Oxidative Transformations to this compound

A common and direct approach to synthesizing this compound involves the oxidation of the corresponding primary alcohol, 2-(3,5-dimethylphenyl)ethanol (B2675983). This transformation is a cornerstone of organic synthesis, with a wide array of available reagents.

The selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid, 3,5-dimethylphenylacetic acid. Milder, selective oxidizing agents are therefore preferred. The general mechanism for these oxidations involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon.

A variety of reagents have been developed for this purpose, each with its own advantages in terms of selectivity, reaction conditions, and functional group tolerance. organic-chemistry.orgvanderbilt.edu Common examples include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). organic-chemistry.org

| Oxidizing Agent | Typical Solvent | Reaction Conditions | Typical Yields for Aromatic Aldehydes |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | Room Temperature | Good to Excellent |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Excellent |

| Swern Oxidation | Dichloromethane (DCM) | Low Temperature (-78 °C to RT) | Excellent |

| Collins Reagent (CrO₃·2Py) | Dichloromethane (DCM) | Room Temperature | Good |

This table presents generalized data for the oxidation of primary benzylic alcohols to their corresponding aldehydes and may not represent specific results for 2-(3,5-dimethylphenyl)ethanol.

Reductive Strategies for Carbonyl Formation in this compound Synthesis

An alternative strategy involves the partial reduction of a carboxylic acid derivative, such as 3,5-dimethylphenylacetyl chloride or the corresponding ester. This approach requires careful control to stop the reduction at the aldehyde stage, as further reduction would yield the alcohol.

One effective method is the Rosenmund reduction, which utilizes catalytic hydrogenation of the acyl chloride in the presence of a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄) with a poison like quinoline-sulfur. The poison deactivates the catalyst to prevent further reduction of the aldehyde.

Another approach involves the use of metal hydrides at low temperatures. Reagents like diisobutylaluminium hydride (DIBAL-H) are effective for the reduction of esters to aldehydes at low temperatures (e.g., -78 °C).

| Reductive Method | Starting Material | Key Reagents | Typical Conditions |

| Rosenmund Reduction | 3,5-Dimethylphenylacetyl chloride | H₂, Pd/BaSO₄, Quinoline-S | Toluene, Reflux |

| DIBAL-H Reduction | Methyl 3,5-dimethylphenylacetate | DIBAL-H | Toluene or Hexane, -78 °C |

This table provides general conditions for the reduction of carboxylic acid derivatives to aldehydes and may not be specific to the synthesis of this compound.

Carbon-Carbon Coupling Reactions and Functional Group Interconversions Leading to this compound

Carbon-carbon bond formation reactions offer versatile routes to construct the carbon skeleton of this compound. One such method is the Darzens glycidic ester condensation. organic-chemistry.orgwikipedia.orgjk-sci.comorganicreactions.orgmychemblog.com This reaction involves the condensation of 3,5-dimethylbenzaldehyde (B1265933) with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). wikipedia.orgjk-sci.com Subsequent hydrolysis and decarboxylation of the glycidic ester can yield the desired aldehyde, although rearrangements are possible. wikipedia.orgorganicreactions.org

Another powerful strategy is the Grignard reaction. researchgate.netnih.govyoutube.com The Grignard reagent, 3,5-dimethylbenzylmagnesium bromide, can be prepared from 3,5-dimethylbenzyl bromide and magnesium metal. researchgate.netnih.gov Reaction of this Grignard reagent with a suitable one-carbon electrophile, such as N,N-dimethylformamide (DMF) or formaldehyde (B43269) followed by oxidation, can lead to the formation of this compound. researchgate.net

Furthermore, functional group interconversions starting from precursors like 2,5-dimethylphenylacetic acid, which can be synthesized from p-xylene, provide another synthetic avenue. google.comjeffleenovels.com Similar methodologies could be adapted starting from m-xylene to produce the 3,5-dimethyl isomer.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This involves the use of safer solvents, catalytic methods, and renewable resources.

Solvent-Free and Aqueous-Phase Methodologies for this compound

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free reactions, often facilitated by microwave irradiation, can lead to shorter reaction times and higher yields. nih.gov For instance, the oxidation of primary alcohols to aldehydes has been achieved under solvent-free conditions using various catalysts. nih.gov

Aqueous-phase synthesis is another attractive green alternative, as water is a non-toxic, non-flammable, and inexpensive solvent. nih.gov The development of water-soluble catalysts and phase-transfer catalysis can enable reactions to be carried out in water. nih.gov Phase-transfer catalysis, for example, can facilitate the reaction between a water-insoluble organic substrate and a water-soluble reagent by transporting the reagent into the organic phase. jk-sci.com

Catalytic and Biocatalytic Approaches in this compound Synthesis

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance to drive a reaction. For the synthesis of this compound, catalytic oxidation of 2-(3,5-dimethylphenyl)ethanol is a prime target for green innovation. The use of catalysts based on abundant and non-toxic metals, or even metal-free catalysts, is a significant area of research. electronicsandbooks.comnih.gov

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally benign approach. researchgate.netmit.edursc.org For instance, alcohol dehydrogenases (ADHs) can be used for the selective oxidation of alcohols to aldehydes. mit.edu Carboxylic acid reductases (CARs) can catalyze the reduction of carboxylic acids to aldehydes. mit.edu The use of engineered microorganisms can also provide a route for the synthesis of aromatic aldehydes from simple starting materials. rsc.org Temperature-directed biocatalysis has also emerged as a strategy to control the outcome of enzymatic reactions, favoring either aldehyde or alcohol production. nih.gov

| Green Chemistry Approach | Key Principle | Potential Application in Synthesis |

| Solvent-Free Synthesis | Waste Prevention | Microwave-assisted oxidation of 2-(3,5-dimethylphenyl)ethanol. |

| Aqueous-Phase Synthesis | Safer Solvents | Oxidation or reduction reactions using water-soluble catalysts. |

| Phase-Transfer Catalysis | Catalysis | Facilitating reactions between immiscible phases, e.g., in C-C bond formation. |

| Biocatalysis | Use of Renewable Feedstocks, Catalysis | Enzymatic oxidation of 2-(3,5-dimethylphenyl)ethanol or reduction of 3,5-dimethylphenylacetic acid derivatives. |

This table illustrates the potential application of green chemistry principles to the synthesis of this compound.

Optimization of Reaction Conditions and Yield Enhancement Strategies for this compound

Several synthetic pathways can be envisioned for the preparation of this compound, each with its own set of optimizable parameters. These include the oxidation of 2-(3,5-dimethylphenyl)ethanol, the Darzens condensation of 3,5-dimethylbenzaldehyde, and the Grignard reaction of a suitable 3,5-dimethylbenzyl halide.

Oxidation of 2-(3,5-Dimethylphenyl)ethanol

The oxidation of the corresponding primary alcohol, 2-(3,5-dimethylphenyl)ethanol, is a direct and commonly employed route to this compound. The success of this method hinges on the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Catalyst and Reagent Selection:

Pyridinium chlorochromate (PCC) is a well-established reagent for the selective oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), to prevent the formation of the corresponding carboxylic acid. One of the key advantages of PCC is that the reaction can often be completed with just one equivalent of the reagent.

Dess-Martin periodinane (DMP) offers a less toxic alternative to chromium-based reagents like PCC. DMP oxidations are known for their high yields and compatibility with a wide range of functional groups, often proceeding under mild, non-acidic conditions.

The choice of catalyst can also extend to heterogeneous systems. For instance, supported metal oxide catalysts, such as those based on molybdenum or vanadium, have been investigated for the oxidative dehydrogenation of ethanol (B145695) to acetaldehyde (B116499). These systems can offer advantages in terms of catalyst recovery and reuse, contributing to a more sustainable process.

Reaction Conditions:

The optimization of reaction conditions for the oxidation of 2-(3,5-dimethylphenyl)ethanol involves a careful balance of several factors. The reaction temperature is a critical parameter; lower temperatures are generally favored to enhance selectivity and minimize the formation of byproducts. The choice of solvent is also crucial, with non-polar aprotic solvents like dichloromethane being common choices for PCC and DMP oxidations. The concentration of reactants and the reaction time must also be fine-tuned to achieve maximum conversion and yield.

| Oxidizing Agent | Typical Solvent | General Temperature Range | Key Optimization Considerations |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Anhydrous conditions are crucial to prevent over-oxidation. Stoichiometry of PCC should be carefully controlled. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | Non-acidic conditions are favorable. Buffers like pyridine (B92270) can be added to scavenge acidic byproducts. |

| Supported Metal Oxides | Varies (Gas or Liquid Phase) | Elevated Temperatures | Catalyst composition (e.g., metal loading, support material) and reaction atmosphere (e.g., presence of oxygen) are key variables. |

Darzens Condensation of 3,5-Dimethylbenzaldehyde

The Darzens condensation provides an alternative route to this compound, starting from 3,5-dimethylbenzaldehyde. This reaction involves the condensation of an α-haloester with a carbonyl compound in the presence of a base to form an α,β-epoxy ester (a glycidic ester). Subsequent hydrolysis and decarboxylation of the glycidic ester yield the desired aldehyde.

Base and Solvent Effects:

The choice of base is critical in the Darzens condensation. Strong bases such as sodium ethoxide, potassium tert-butoxide, or sodium amide are commonly used to deprotonate the α-haloester. The solvent also plays a significant role, with aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being typical choices. The reaction can also be performed under phase-transfer catalysis conditions, which can enhance reaction rates and yields.

Optimization of Reaction Parameters:

To maximize the yield of the target aldehyde, several parameters in the Darzens condensation can be optimized. The stoichiometry of the reactants, particularly the base and the α-haloester relative to the aldehyde, needs to be carefully controlled. The reaction temperature can influence the rate of both the condensation and potential side reactions. The subsequent hydrolysis and decarboxylation steps also require optimization of conditions, such as the concentration of the acid or base used for hydrolysis and the temperature for decarboxylation.

Chemical Reactivity and Mechanistic Investigations of 2 3,5 Dimethylphenyl Acetaldehyde

Aldehyde Functional Group Reactivity in 2-(3,5-Dimethylphenyl)acetaldehyde

The aldehyde functional group is a key center of reactivity in this compound, participating in a variety of transformations typical of aldehydes.

Nucleophilic Addition Reactions of this compound

The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This fundamental reaction proceeds via a two-step mechanism. Initially, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org In the subsequent step, protonation of the alkoxide yields an alcohol. libretexts.orglibretexts.org

The reactivity of aldehydes in nucleophilic addition reactions is generally greater than that of ketones due to both steric and electronic factors. libretexts.orgyoutube.com Aldehydes, having only one bulky substituent, present less steric hindrance to the approaching nucleophile compared to ketones, which have two. libretexts.org Electronically, the carbonyl carbon in an aldehyde is more electrophilic due to the presence of only one electron-donating alkyl group, as opposed to two in a ketone. libretexts.orgyoutube.com

Nucleophilic addition reactions can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. youtube.com In basic conditions, a strong nucleophile directly attacks the carbonyl carbon.

Enolate Chemistry and Condensation Reactions Involving this compound

The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) in this compound allows for the formation of an enolate ion in the presence of a base. masterorganicchemistry.com The resulting enolate is a powerful nucleophile that can participate in a variety of reactions, most notably condensation reactions. masterorganicchemistry.comlibretexts.org

The aldol (B89426) condensation is a characteristic reaction of enolizable aldehydes. libretexts.org In this reaction, the enolate of one molecule of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of a second molecule. This results in the formation of a β-hydroxy aldehyde, known as an aldol addition product. libretexts.orglibretexts.org Upon heating, this aldol adduct can undergo dehydration to yield an α,β-unsaturated aldehyde. libretexts.org

Crossed or mixed aldol condensations, involving two different carbonyl compounds, can also be effective under specific conditions. libretexts.org For instance, the Claisen-Schmidt reaction involves the condensation of a ketone with an aromatic aldehyde. libretexts.org Sequential reactions involving Knoevenagel condensation, where an active methylene (B1212753) compound reacts with an aldehyde, can lead to the formation of various derivatives. nih.govacs.org

Oxidation and Reduction Pathways of the Aldehyde Moiety in this compound

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4) can be used to convert the aldehyde to the corresponding carboxylic acid, 2-(3,5-dimethylphenyl)acetic acid. In some cases, the oxidation of acetaldehyde (B116499) can lead to the formation of acetic acid. utexas.edu

Reduction: The aldehyde can be reduced to 2-(3,5-dimethylphenyl)ethanol (B2675983) using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Reactivity of the Dimethylphenyl Aromatic Ring System in this compound

The aromatic ring of this compound is also a site of chemical reactivity, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uci.edumasterorganicchemistry.com The reaction proceeds through a two-step mechanism: attack of the electrophile by the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. uci.edumasterorganicchemistry.com

The two methyl groups on the phenyl ring of this compound are activating groups and ortho-, para-directors. uci.edu This means they increase the rate of electrophilic aromatic substitution compared to benzene (B151609) and direct incoming electrophiles to the positions ortho and para to themselves. However, in 3,5-disubstitution, the positions ortho and para to one methyl group are also ortho and para to the other. The directing effects of the two methyl groups reinforce each other, strongly activating the 2-, 4-, and 6-positions of the ring for electrophilic attack.

The acetaldehyde substituent (-CH2CHO) is a deactivating group and a meta-director. uci.edu Its electron-withdrawing nature reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the meta position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies of this compound

Understanding the detailed mechanisms of the reactions of this compound requires the use of kinetic and spectroscopic techniques.

Kinetic studies, which measure reaction rates under various conditions, can provide valuable information about the rate-determining step of a reaction and the influence of reactant concentrations. dntb.gov.uapolyu.edu.hk For example, kinetic studies of acetaldehyde oxidation have been used to develop detailed chemical models. researchgate.net The kinetics of acetaldehyde-mediated condensation reactions have also been investigated to understand their impact on the composition of products. mdpi.com

Spectroscopic methods are indispensable for identifying reactants, intermediates, and products, and for elucidating their structures. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for characterizing compounds like (2,5-Dimethoxyphenyl)acetaldehyde (B3051417), a related compound, by identifying the chemical environments of protons and the presence of specific functional groups. vulcanchem.com For instance, the aldehyde proton typically appears in the δ 9.8–10.0 ppm region in the 1H-NMR spectrum, while the C=O stretch is observed near 1720 cm-1 in the IR spectrum. vulcanchem.com Time-resolved speciation measurements using techniques like high-resolution time-of-flight mass spectrometry (HRR-TOF-MS) can be applied to study low-temperature combustion kinetics. researchgate.net Quantum chemical calculations can also be employed to study reaction paths and kinetics, as has been done for acetaldehyde formation. rsc.orgresearchgate.net

2 3,5 Dimethylphenyl Acetaldehyde As a Strategic Intermediate in Advanced Organic Synthesis

Precursor in Complex Molecule Construction Utilizing 2-(3,5-Dimethylphenyl)acetaldehyde

This compound serves as a valuable starting material for the construction of more elaborate molecular architectures. Its aldehyde functionality provides a reactive handle for a variety of carbon-carbon bond-forming reactions, while the 3,5-dimethylphenyl group influences the steric and electronic properties of the molecule and its subsequent transformations.

The aldehyde group of this compound is a key feature for initiating stereoselective transformations. For instance, it can participate in aldol (B89426) reactions where the formation of new stereocenters is controlled. The steric hindrance provided by the two methyl groups on the phenyl ring can influence the facial selectivity of nucleophilic attack on the aldehyde carbonyl, thereby directing the stereochemical outcome of the reaction. Research in this area often focuses on the use of chiral auxiliaries or catalysts to achieve high levels of enantioselectivity or diastereoselectivity.

This compound is also a substrate for ring-closing and annulation reactions to form carbocyclic and heterocyclic ring systems. These reactions often involve an initial transformation of the aldehyde group, followed by an intramolecular reaction that leads to cyclization. For example, the aldehyde can be converted into an enolate or a related reactive species, which can then undergo an intramolecular aldol condensation or a Michael addition to form a new ring. The substitution pattern on the aromatic ring can impact the reactivity and the preferred conformation of the transition states in these cyclization reactions.

Building Block for Heterocyclic Compounds Derived from this compound

The reactivity of the aldehyde functional group makes this compound a suitable building block for the synthesis of a variety of heterocyclic compounds. Through condensation reactions with appropriate binucleophiles, a range of five-, six-, and seven-membered heterocyclic rings can be constructed. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to the formation of pyrimidines. The 3,5-dimethylphenyl substituent is incorporated into the final heterocyclic structure, influencing its physical and biological properties.

The following table provides examples of heterocyclic systems that can be synthesized from this compound and the corresponding binucleophiles.

| Binucleophile | Resulting Heterocyclic System |

| Hydrazine | Pyrazole derivative |

| Substituted Hydrazines | N-substituted Pyrazole derivatives |

| Hydroxylamine | Isoxazole derivative |

| Amidines | Pyrimidine derivative |

| 1,2-Diamines | 1,4-Diazepine derivative |

Integration of this compound in Total Synthesis Strategies

In the realm of total synthesis of natural products and complex target molecules, this compound can be employed as a key fragment. Its incorporation into a synthetic route allows for the introduction of the 3,5-dimethylphenyl moiety at a specific position in the target molecule. The strategic use of this aldehyde can simplify complex synthetic pathways by providing a pre-functionalized aromatic building block. The choice of this compound in a total synthesis is often dictated by the structure of the final target molecule and the desire to install the substituted phenyl group in an efficient manner.

Advanced Computational and Theoretical Studies of 2 3,5 Dimethylphenyl Acetaldehyde

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level, offering insights that complement experimental studies. For a molecule like 2-(3,5-dimethylphenyl)acetaldehyde, theoretical methods can elucidate its electronic structure, conformational preferences, reactivity, and spectroscopic signatures. This section delves into the advanced computational and theoretical examinations of this aromatic aldehyde.

Development of Advanced Analytical Methodologies for 2 3,5 Dimethylphenyl Acetaldehyde

Development of Chromatographic Separation Techniques for 2-(3,5-Dimethylphenyl)acetaldehyde (e.g., Chiral Resolution, Novel Stationary Phases)

The separation of this compound from complex mixtures, including potential isomers and enantiomers, necessitates the use of advanced chromatographic techniques. High-performance liquid chromatography (HPLC) remains a cornerstone in this field, with significant advancements in both chiral resolution and the development of novel stationary phases.

Chiral Resolution:

Since this compound possesses a stereocenter at the alpha-carbon, the separation of its enantiomers is of significant interest, particularly in applications where stereochemistry is critical. Chiral HPLC is the most widely used technique for this purpose. phenomenex.com This can be achieved through two primary approaches: the use of a chiral stationary phase (CSP) or the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. phenomenex.comchiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including aromatic aldehydes. phenomenex.comchromatographyonline.com The chiral recognition mechanism often involves the formation of transient diastereomeric complexes through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking with the aromatic ring of the analyte. chiralpedia.com The selection of the appropriate chiral selector and mobile phase is critical for achieving optimal separation. chromatographyonline.com

For a compound like this compound, a hypothetical chiral HPLC method development could involve screening various polysaccharide-based columns with different mobile phase compositions. A typical screening might include columns with different chiral selectors under normal phase, reversed-phase, and polar organic modes. chromatographyonline.com

Interactive Table: Hypothetical Chiral HPLC Separation Data for this compound Enantiomers

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| Cellulose-based CSP | Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 9.8 | 1.6 |

| Amylose-based CSP | Heptane/Ethanol (B145695) (85:15) | 0.8 | 10.2 | 11.5 | 1.4 |

| Cellulose-based CSP | Acetonitrile/Water (60:40) | 1.2 | 6.3 | 7.1 | 1.2 |

Novel Stationary Phases:

Beyond chiral separations, the development of novel stationary phases aims to improve the resolution, selectivity, and efficiency of separating structurally similar aromatic compounds. Mixed-mode stationary phases, which combine multiple retention mechanisms like reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography), offer enhanced selectivity for complex samples. chromatographyonline.comresearchgate.net

For the separation of isomers of dimethylphenylacetaldehyde, stationary phases with phenyl groups (phenyl phases) can provide alternative selectivity compared to traditional alkyl phases due to π-π interactions with the analyte's aromatic ring. ijarsct.co.in Furthermore, stationary phases designed for the separation of structural isomers of aromatic compounds, which may incorporate functionalities promoting π-π and strong cation-exchange interactions, could be particularly effective. sielc.com The use of these novel phases can lead to improved separation of positional isomers, which might be present as impurities in the synthesis of this compound.

Advanced Spectroscopic Characterization Methodologies for this compound (e.g., 2D NMR Pulse Sequences, High-Resolution Mass Spectrometry Fragmentation Studies)

Detailed structural elucidation and unambiguous identification of this compound rely on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2D NMR Pulse Sequences:

While one-dimensional (1D) NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for complex molecules, offering insights into connectivity and spatial relationships between nuclei. youtube.com For this compound, several 2D NMR experiments would be crucial for complete assignment.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the aldehydic proton and the methylene (B1212753) protons, as well as between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. sdsu.edu It would be used to assign the carbon signals corresponding to the aromatic CH groups, the methyl groups, the methylene group, and the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range ¹H-¹³C correlation experiment shows couplings over two to three bonds. youtube.com HMBC is particularly powerful for connecting different parts of the molecule. For instance, it would show correlations from the methyl protons to the aromatic carbons, and from the aldehydic proton to the carbonyl carbon and the adjacent aromatic carbon.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aldehyde CH | 9.7 | 202 | C=O, Ar-C1 |

| Methylene CH₂ | 3.6 | 50 | C=O, Ar-C1, Ar-C2, Ar-C6 |

| Aromatic CH (C2, C6) | 7.0 | 130 | Ar-C4, Ar-C1, CH₂ |

| Aromatic CH (C4) | 6.9 | 128 | Ar-C2, Ar-C6, Ar-C3, Ar-C5 |

| Aromatic C (C1) | - | 135 | Aldehyde CH, Methylene CH₂ |

| Aromatic C (C3, C5) | - | 138 | Methyl CH₃, Aromatic CH (C2, C4, C6) |

| Methyl CH₃ | 2.3 | 21 | Ar-C3, Ar-C5, Ar-C4 |

High-Resolution Mass Spectrometry Fragmentation Studies:

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the study of fragmentation pathways. nih.gov For aromatic aldehydes, characteristic fragmentation patterns are observed under electron ionization (EI). libretexts.org

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29, loss of CHO). chegg.com For this compound, the molecular ion peak would be observed, and key fragment ions would result from the cleavage of bonds adjacent to the carbonyl group and benzylic cleavage.

Interactive Table: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Description of Fragment |

| 148.0888 | C₁₀H₁₂O⁺ | Molecular Ion (M⁺) |

| 147.0810 | C₁₀H₁₁O⁺ | Loss of H radical from aldehyde |

| 119.0861 | C₉H₁₁⁺ | Loss of CHO radical |

| 105.0704 | C₈H₉⁺ | Loss of CH₂CHO radical (Benzylic cleavage) |

| 91.0548 | C₇H₇⁺ | Tropylium ion (rearrangement) |

In-situ Monitoring Techniques for Reactions Involving this compound

The ability to monitor chemical reactions in real-time provides invaluable information about reaction kinetics, the formation of intermediates, and the influence of reaction parameters. In-situ monitoring techniques such as NMR and Fourier-transform infrared (FTIR) spectroscopy are increasingly being employed for reactions involving aldehydes.

In-situ NMR Spectroscopy:

Benchtop and high-field NMR spectrometers can be equipped with flow cells to monitor reactions continuously. researchgate.net This technique allows for the direct observation of the disappearance of reactants and the appearance of products and intermediates. For instance, in a Grignard reaction involving this compound, in-situ NMR could track the consumption of the aldehyde proton signal and the emergence of signals corresponding to the alcohol product. researchgate.net This provides real-time data on reaction progress and can help in optimizing reaction conditions. cardiff.ac.uk

In-situ FTIR Spectroscopy:

FTIR spectroscopy is another powerful tool for real-time reaction monitoring, particularly for tracking changes in functional groups. mt.com The strong carbonyl (C=O) stretch of the aldehyde group in this compound provides a distinct spectroscopic handle. pressbooks.pub In a reaction such as an aldol (B89426) condensation, the disappearance of the aldehyde C=O band and the appearance of new bands corresponding to the β-hydroxy aldehyde and subsequently the α,β-unsaturated carbonyl product can be monitored in real-time. This allows for the determination of reaction kinetics and the detection of any transient intermediates. osti.gov

Interactive Table: Application of In-situ Monitoring for a Hypothetical Aldol Condensation of this compound

| Technique | Monitored Species | Information Gained |

| In-situ NMR | Aldehyde proton, methylene protons, product protons | Reaction kinetics, conversion rate, detection of intermediates and byproducts. |

| In-situ FTIR | Aldehyde C=O stretch, product C=O and O-H stretches | Reaction progress, endpoint determination, identification of functional group transformations. |

The development and application of these advanced analytical methodologies are fundamental to advancing the chemistry of this compound. They provide the necessary tools for ensuring the quality of the compound, understanding its reactivity, and optimizing its synthesis for various applications.

Synthesis and Transformations of Derivatives and Analogues of 2 3,5 Dimethylphenyl Acetaldehyde

Alkylation and Arylation Products Derived from 2-(3,5-Dimethylphenyl)acetaldehyde

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is susceptible to deprotonation, forming a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl or aryl halides, to form new carbon-carbon bonds. This process allows for the introduction of diverse substituents at the α-position.

A common strategy to achieve selective α-alkylation involves the formation of an imine or enamine intermediate. For instance, reacting the aldehyde with a secondary amine can form an enamine, which can then be alkylated. Alternatively, forming a lithiated imine anion provides a strong nucleophile for reaction with electrophiles. The deprotonation of related cyclic imines using lithium diisopropylamide (LDA) to form an organolithium species, which is then quenched with an electrophile, demonstrates a viable pathway for such transformations. researchgate.net While specific examples starting directly with this compound are not prevalent in the cited literature, the general mechanism is a fundamental concept in organic synthesis.

Table 1: Hypothetical Alkylation and Arylation Products

| Starting Material | Reagent | Product Name |

|---|---|---|

| This compound | 1. Pyrrolidine2. n-Butyllithium3. Methyl Iodide | 2-(3,5-Dimethylphenyl)propanal |

Condensation Products and Imines Formed from this compound

The carbonyl group of this compound is a prime site for condensation reactions. The most common of these is the formation of imines (also known as Schiff bases) through reaction with primary amines. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N double bond. masterorganicchemistry.comlibretexts.org The reaction's reversibility necessitates driving it towards the product, often by removing water as it forms, for example, with a Dean-Stark apparatus or the use of molecular sieves. operachem.comyoutube.com

Beyond simple imine formation, this compound can participate in other C-C bond-forming condensation reactions. The Knoevenagel condensation, for example, involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, malononitrile) in the presence of a weak base. nih.govacs.org This leads to the formation of a new carbon-carbon double bond. Similarly, under basic or acidic conditions, it can undergo an aldol (B89426) condensation, either with itself or with another enolizable carbonyl compound, to form β-hydroxy aldehydes or, after dehydration, α,β-unsaturated aldehydes. st-andrews.ac.ukresearchgate.net

Table 2: Examples of Imines Derived from this compound

| Amine Reactant | Product Name |

|---|---|

| Ethylamine | N-Ethyl-2-(3,5-dimethylphenyl)ethanimine |

| Aniline | N-Phenyl-2-(3,5-dimethylphenyl)ethanimine |

Oxidation and Reduction Derivatives of this compound

The aldehyde functional group is readily susceptible to both oxidation and reduction, providing straightforward pathways to valuable carboxylic acid and alcohol derivatives.

Oxidation: Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, 2-(3,5-dimethylphenyl)acetic acid. This transformation can be achieved using a variety of common oxidizing agents. For analogous compounds like (2,5-dimethoxyphenyl)acetaldehyde (B3051417), reagents such as potassium permanganate (B83412) (KMnO₄) are effective. vulcanchem.com Other standard reagents for oxidizing aldehydes to carboxylic acids include chromic acid (H₂CrO₄) and Tollens' reagent.

Reduction: Reduction of the aldehyde furnishes the primary alcohol, 2-(3,5-dimethylphenyl)ethanol (B2675983). This is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this type of transformation, effectively converting the carbonyl group to a hydroxyl group. vulcanchem.com

Table 3: Oxidation and Reduction Products

| Reaction Type | Product Name |

|---|---|

| Oxidation | 2-(3,5-Dimethylphenyl)acetic acid |

Strategic Modifications of the Aromatic Moiety in this compound Analogues

The synthesis of analogues of this compound with different substitution patterns on the aromatic ring is a key strategy for exploring structure-activity relationships in various chemical and biological contexts. A variety of such analogues have been documented, including those with different alkyl substituents or other functional groups on the phenyl ring. chem960.comepa.gov

The general synthetic approach to these analogues often starts with the appropriately substituted benzene (B151609) derivative. For example, the synthesis of (2,5-dimethoxyphenyl)acetaldehyde can begin with 1,4-dimethoxybenzene, which undergoes formylation, followed by cyanation and subsequent hydrolysis of the nitrile to the aldehyde. vulcanchem.com This multi-step sequence can be adapted to produce a wide range of phenylacetaldehyde (B1677652) analogues by starting with different substituted aromatic precursors.

Table 4: Selected Analogues of this compound

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Phenylacetaldehyde | 122-78-1 | C₈H₈O |

| 2-(2-Methylphenyl)acetaldehyde | 10166-08-2 | C₉H₁₀O |

| 2-(3-Methylphenyl)acetaldehyde | 72927-80-1 | C₉H₁₀O |

| 2-(4-Methylphenyl)acetaldehyde | 104-09-6 | C₉H₁₀O |

| 2-(2,4-Dimethylphenyl)acetaldehyde | 68083-55-6 | C₁₀H₁₂O |

| 2-(2,5-Dimethylphenyl)acetaldehyde | Not Available | C₁₀H₁₂O |

| 2-(4-Ethylphenyl)acetaldehyde | 68083-54-5 | C₁₀H₁₂O |

Catalytic Applications Involving 2 3,5 Dimethylphenyl Acetaldehyde

Organocatalysis in Reactions Utilizing 2-(3,5-Dimethylphenyl)acetaldehyde

Organocatalysis, which employs small organic molecules to accelerate chemical reactions, has become a powerful tool for asymmetric synthesis. Key reactions such as aldol (B89426) and Michael additions are frequently performed on a wide variety of aldehydes. princeton.edumdpi.comrsc.org Proline and its derivatives are classic catalysts for these transformations, activating aldehydes through the formation of enamine intermediates. mdpi.comresearchgate.netnih.gov These reactions are fundamental for creating carbon-carbon bonds and are used to construct complex chiral molecules. nih.govsemanticscholar.org

However, a thorough review of the literature reveals a lack of specific examples where this compound has been employed as the aldehyde component in organocatalytic reactions. While the general reactivity of α-unsubstituted aldehydes in proline-catalyzed aldol reactions is well-established, nih.gov and the asymmetric Michael addition of aldehydes to various acceptors is a common strategy, rsc.orgrsc.org dedicated studies on the 3,5-dimethylphenyl substituted variant are not apparent. The steric and electronic properties imparted by the 3,5-dimethylphenyl group would undoubtedly influence its reactivity and the stereochemical outcome of such reactions, but specific data, such as reaction yields or enantioselectivities, are not documented.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov Reactions like the Suzuki-Miyaura coupling and the α-arylation of carbonyl compounds are among the most powerful methods for creating complex molecular architectures. organic-chemistry.orgnih.govlibretexts.org

The α-arylation of aldehydes and ketones, for instance, allows for the direct formation of a bond between the α-carbon of the carbonyl and an aryl group. This reaction typically involves a palladium catalyst and a phosphine (B1218219) ligand. organic-chemistry.orgdntb.gov.ua Given its structure, this compound possesses an enolizable proton at the α-position, making it a theoretical candidate for such α-arylation reactions. However, specific literature precedence for this transformation using this particular aldehyde is not available. Research in this area has explored a wide range of ketone and ester substrates, but detailed studies on this compound are absent from the reviewed literature. nih.gov

Similarly, the Suzuki-Miyaura cross-coupling reaction is a versatile method for forming biaryl compounds and other conjugated systems, but it typically involves the coupling of an organoboron compound with an organohalide, and would not directly involve an aldehyde in its canonical form. nih.govorganic-chemistry.orglibretexts.orgharvard.edu

Biocatalytic Systems for the Production or Transformation of this compound

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. nih.gov Enzymes such as lipases, oxidoreductases, and lyases are widely used in the synthesis of pharmaceuticals and fine chemicals. nih.govmdpi.com Lipases, for example, are frequently employed for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. nih.govresearchgate.net

While there are numerous examples of biocatalytic reductions of various aldehydes to their corresponding alcohols or the use of lipases in cascade reactions, aalto.firesearchgate.net specific studies detailing the biocatalytic production or transformation of this compound are not found in the current body of scientific literature. The enzymatic synthesis of other aromatic aldehydes and alcohols has been reported, often involving multi-step biocatalytic cascades. rug.nl However, the application of such systems to this specific dimethylphenyl-substituted acetaldehyde (B116499) has not been documented. The potential for enzymes to selectively reduce the aldehyde or participate in C-C bond-forming reactions like enzymatic aldol additions exists, but remains an unexplored area of research for this compound.

Potential of 2 3,5 Dimethylphenyl Acetaldehyde As a Precursor in Advanced Materials Science

Role as a Monomer in Polymer Chemistry (e.g., Polyacetals, Polymerizable Derivatives)

The aldehyde group in 2-(3,5-Dimethylphenyl)acetaldehyde is a prime candidate for polymerization, particularly for the synthesis of polyacetals. Polyacetals are a class of polymers characterized by repeating acetal (B89532) or ketal linkages in the main chain. They are known for their good mechanical properties, chemical resistance, and, in some cases, their ability to be recycled.

The polymerization of aldehydes can be initiated by either cationic or anionic methods. Cationic polymerization, often initiated by Lewis or Brønsted acids, is a common method for producing polyacetals from aldehydes. In the case of this compound, a cationic mechanism would involve the protonation of the carbonyl oxygen, followed by nucleophilic attack by the oxygen of another monomer molecule. This process would lead to the formation of a polyacetal chain.

The presence of the 3,5-dimethylphenyl group is expected to significantly influence the polymerization process and the properties of the resulting polymer. The steric bulk of this group could affect the tacticity of the polymer chain. Polymers of substituted aldehydes can exist in atactic (random), isotactic (same-side substituents), or syndiotactic (alternating-side substituents) forms. cmu.edu The stereochemistry of the polymer has a profound impact on its physical properties, such as crystallinity and melting point. For instance, isotactic polyacetaldehyde is a crystalline solid, while the atactic form is an amorphous elastomer. kyoto-u.ac.jp

Furthermore, the electronic effects of the dimethylphenyl group could modulate the reactivity of the aldehyde monomer. Research on the polymerization of substituted phenylacetylenes has shown that electron-donating or electron-withdrawing groups on the phenyl ring can alter the polymerization rate and the properties of the resulting polymer. researchgate.net While the methyl groups in this compound are weakly electron-donating, their primary influence is likely to be steric.

Beyond direct polymerization, this compound can be chemically modified to create a variety of polymerizable derivatives. For instance, it could undergo a Wittig reaction to introduce a vinyl group, transforming it into a monomer suitable for radical or metathesis polymerization. Ring-opening metathesis polymerization (ROMP) is a powerful technique for producing polymers with well-defined architectures and functionalities. nsf.govdtic.mil

The table below summarizes the potential polymerization pathways and the expected influence of the 3,5-dimethylphenyl group.

| Polymerization Method | Initiator Type | Potential Polymer Type | Expected Influence of 3,5-Dimethylphenyl Group |

| Cationic Polymerization | Lewis/Brønsted Acids | Polyacetal | Influences tacticity and may affect polymerization rate. |

| Anionic Polymerization | Organometallic compounds | Polyacetal | Steric hindrance may pose challenges. |

| Derivative Polymerization (e.g., after vinylation) | Radical Initiators/Metathesis Catalysts | Vinyl Polymers/ROMP Polymers | Allows for a wider range of polymer architectures. |

Building Block for Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The 3,5-dimethylphenyl group in this compound makes it an intriguing candidate for the construction of supramolecular architectures and self-assembled systems.

The substitution pattern of the phenyl ring is crucial in directing self-assembly. Studies on molecules containing 1,3,5-trisubstituted phenyl rings have demonstrated their ability to form well-defined supramolecular structures. For instance, 1,3,5-tris(4-bromophenyl)benzene (B1296842) molecules have been shown to form periodic arrangements on surfaces, driven by a combination of intermolecular halogen bonding and molecule-substrate interactions. cmu.edu Similarly, benzene-1,3,5-tricarboxamides are known to self-assemble into robust, hydrogen-bonded supramolecular polymers. mdpi.com

In the context of this compound, the dimethylphenyl group can participate in several types of non-covalent interactions. The aromatic ring can engage in π-π stacking interactions with other aromatic moieties. The methyl groups can participate in CH-π interactions, further stabilizing the assembly.

By modifying the aldehyde group, it is possible to introduce functionalities that can drive self-assembly through specific and directional interactions. For example, conversion of the aldehyde to a carboxylic acid or an amide would introduce hydrogen bonding capabilities. If converted to an amphiphilic molecule, with the 3,5-dimethylphenyl group acting as the hydrophobic head, it could self-assemble in aqueous environments to form micelles, vesicles, or other nanostructures. The self-assembly of amphiphilic molecules is a powerful strategy for creating functional nanomaterials for applications in drug delivery and catalysis. nih.govnih.gov

The principles of crystal engineering can also be applied to control the solid-state packing of this compound and its derivatives. Crystal engineering focuses on understanding and utilizing intermolecular interactions to design crystalline materials with desired properties. researchgate.net The defined geometry of the 3,5-dimethylphenyl group can be exploited to create predictable packing motifs. Research on the crystal structure of other 3,5-dimethylphenyl-containing compounds has revealed the formation of various supramolecular arrangements, including dimers and 2D networks, through hydrogen bonding and other weak interactions. researchgate.net

The table below outlines potential supramolecular structures that could be formed from derivatives of this compound.

| Derivative Functional Group | Key Intermolecular Interactions | Potential Supramolecular Structure |

| Carboxylic Acid | Hydrogen Bonding, π-π Stacking | Dimers, Chains, Sheets |

| Amide | Hydrogen Bonding, π-π Stacking | Tapes, Ribbons, Networks |

| Amphiphilic Headgroup | Hydrophobic Interactions, van der Waals forces | Micelles, Vesicles, Nanotubes |

| Metal-coordinating Ligand | Coordination Bonds, π-π Stacking | Metal-Organic Frameworks (MOFs) |

Future Research Directions and Emerging Paradigms in the Study of 2 3,5 Dimethylphenyl Acetaldehyde

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is undergoing a significant transformation with the advent of flow chemistry and automated synthesis platforms. These technologies offer unprecedented control over reaction parameters, leading to increased efficiency, safety, and reproducibility.

Future research will likely focus on adapting the synthesis of 2-(3,5-Dimethylphenyl)acetaldehyde to continuous flow systems. Flow chemistry allows for precise control of temperature, pressure, and reaction time, which can be crucial for optimizing the yield and purity of the final product. thieme-connect.denih.govmdpi.com For instance, the selective oxidation of 2-(3,5-dimethylphenyl)ethanol (B2675983) to the corresponding aldehyde could be significantly improved in a microreactor, minimizing over-oxidation to the carboxylic acid.

Automated synthesis platforms, often referred to as "chemical robots," can perform multi-step syntheses with minimal human intervention. sigmaaldrich.comresearchgate.netnih.gov These platforms can be programmed to explore a wide range of reaction conditions, rapidly identifying the optimal parameters for the synthesis of this compound. chemrxiv.org The integration of real-time analytical techniques, such as online NMR or mass spectrometry, can provide immediate feedback, allowing the system to autonomously adjust conditions to maximize the desired outcome. researchgate.net This high-throughput experimentation can accelerate the discovery of novel synthetic routes and the optimization of existing ones. chemrxiv.org

Table 1: Potential Advantages of Integrating Advanced Synthesis Technologies for this compound

| Technology | Key Features | Potential Benefits for this compound Synthesis |

| Flow Chemistry | Precise control of reaction parameters (temperature, pressure, time), enhanced heat and mass transfer, improved safety for hazardous reactions. thieme-connect.demdpi.com | Higher yields and purity, reduced side-product formation, safer handling of reagents, potential for scale-up. |

| Automated Synthesis | High-throughput screening of reaction conditions, automated execution of multi-step syntheses, data-driven optimization. nih.govimperial.ac.uk | Rapid optimization of synthetic routes, discovery of novel reaction pathways, increased reproducibility. |

| Integrated Systems | Combination of flow reactors with automated platforms and real-time analytics (e.g., online NMR, LC/MS). researchgate.netnih.gov | Autonomous, self-optimizing synthesis, generation of large datasets for mechanistic studies and predictive modeling. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the fundamental reactivity of the aldehyde functional group is well-established, the specific steric and electronic properties of the 3,5-dimethylphenyl moiety in this compound can be exploited to uncover novel reactivity patterns. Future research is expected to move beyond standard transformations like oxidation and reduction to explore more complex and unprecedented reactions.

One area of interest is the development of new carbon-carbon bond-forming reactions where this compound acts as a key building block. researchgate.net For example, catalytic asymmetric aldol (B89426) reactions or Mannich reactions could be developed to introduce new stereocenters with high levels of control, leading to the synthesis of complex chiral molecules. The steric hindrance provided by the two methyl groups on the aromatic ring could influence the stereochemical outcome of these reactions in unique ways.

Furthermore, the application of modern catalytic methods, such as photoredox catalysis or synergistic catalysis, could unlock new reaction pathways. nih.gov These methods can generate highly reactive intermediates under mild conditions, enabling transformations that are not possible with traditional thermal methods. For instance, a synergistic approach combining an organocatalyst with a metal catalyst could be used to achieve a novel desaturative functionalization of the ethyl side chain. nih.gov

Sustainable and Resource-Efficient Synthesis Strategies for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. Future research on the synthesis of this compound will undoubtedly prioritize the development of more sustainable and resource-efficient methods.

This includes the exploration of alternative energy sources, such as mechanochemistry (ball milling) or solar energy, to drive reactions. nih.govresearchgate.netmdpi.com These methods can reduce the reliance on conventional heating, leading to significant energy savings. For example, a mechanochemical approach could be developed for the allylation of the aldehyde, potentially proceeding under solvent-free conditions. mdpi.comnih.gov

The use of greener solvents and catalysts is another key aspect of sustainable synthesis. Research into using water or bio-based solvents in place of volatile organic compounds will be a priority. Moreover, the development of catalysts based on earth-abundant and non-toxic metals, such as iron, is a promising alternative to catalysts based on precious metals like palladium or platinum. wordpress.com An iron-catalyzed transfer hydrogenation, for instance, could be a greener method for the reduction of the aldehyde to the corresponding alcohol, using formic acid as a readily available hydrogen source. wordpress.com

Interdisciplinary Research Avenues for this compound

The unique chemical structure of this compound makes it a valuable molecule for exploration in various scientific disciplines beyond traditional organic chemistry.

In medicinal chemistry , this compound and its derivatives could be investigated for potential biological activities. The aldehyde functional group can react with biological nucleophiles, and the lipophilic dimethylphenyl group can facilitate membrane transport. Preliminary studies on related compounds suggest potential antimicrobial or anti-inflammatory properties that could be explored. It can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic applications.

In materials science , aromatic aldehydes are used as precursors for polymers and coatings. this compound could be used to synthesize novel polymers with specific thermal or mechanical properties. The dimethyl substitution pattern could influence the packing and intermolecular interactions of the polymer chains, leading to materials with unique characteristics.

In the field of chemical ecology , phenylacetaldehydes are known to be involved in insect attraction. researchgate.net Research could be conducted to determine if this compound has any specific activity as a semiochemical, potentially leading to applications in agriculture for pest management.

Finally, in supramolecular chemistry , the aromatic ring and the aldehyde group can participate in non-covalent interactions, such as hydrogen bonding and π-stacking. This could allow for the design of self-assembling systems and molecular receptors where this compound or its derivatives are key components.

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for 2-(3,5-Dimethylphenyl)acetaldehyde in academic laboratories? The compound is typically synthesized via oxidation of 2-(3,5-Dimethylphenyl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions. Alternatively, a Friedel-Crafts alkylation of 3,5-dimethylbenzaldehyde with acetyl chloride, followed by hydrolysis, can yield the aldehyde. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), with structural confirmation by NMR (aldehyde proton at δ 9.8–10.1 ppm) and IR (C=O stretch at ~1720 cm) .

Advanced: How can catalytic transfer hydrogenation be optimized to minimize side products during intermediate synthesis? Optimization involves screening catalysts (e.g., Pd/C vs. Raney Ni), hydrogen donors (e.g., ammonium formate), and solvent systems (methanol/THF mixtures). Reaction progress is monitored via GC-MS, with kinetic studies to identify side products (e.g., over-reduction to alcohols). Computational modeling (DFT) predicts transition states to guide catalyst selection .

Structural Characterization

Basic: Which spectroscopic techniques are essential for confirming the aldehyde functional group? Key methods include:

- NMR: Aldehyde proton as a singlet at δ ~9.8–10.1 ppm.

- NMR: Carbonyl carbon at δ ~195–205 ppm.

- IR: Strong C=O stretch at ~1720 cm.

- HRMS: Molecular ion peak matching the exact mass (C _{12}O: 148.0888 Da)) .

Advanced: How can NOESY NMR resolve conformational isomerism in this compound? Variable-temperature NMR (e.g., 298 K to 343 K) assesses rotational barriers around the aldehyde-aryl bond. NOESY cross-peaks between methyl groups and aldehyde protons indicate preferred conformers. DFT calculations (B3LYP/6-31G*) model steric interactions to validate experimental data .

Reactivity and Mechanistic Studies

Basic: What nucleophilic addition reactions are feasible with this compound? The aldehyde reacts with Grignard reagents (e.g., MeMgBr) to form secondary alcohols. Steric hindrance from dimethyl groups slows reactivity; Lewis acids (e.g., BF) enhance electrophilicity. Products are characterized via NMR and LC-MS .

Advanced: How do substituents on the aryl ring influence cross-aldol condensation efficiency? Electron-donating methyl groups increase aryl ring electron density, reducing aldehyde electrophilicity. Hammett plots (σ values) correlate reactivity with substituent effects. Protic solvents (e.g., ethanol) stabilize transition states, improving yields. Kinetic studies (UV-Vis monitoring) quantify rate constants .

Biological Activity Evaluation

Basic: What assays are used to screen this compound derivatives for enzyme inhibition?

- Fluorescence-based assays : Measure inhibition of kinases (e.g., EGFR) using ATP-competitive probes.

- MTT assays : Assess cytotoxicity in cancer cell lines (e.g., HeLa).

- SAR studies : Modify the acetaldehyde moiety to evaluate bioactivity trends .

Advanced: Which computational tools predict binding modes to protein targets?

- Docking : AutoDock Vina models interactions with active sites (e.g., cytochrome P450).

- MD simulations : AMBER evaluates binding stability over 100-ns trajectories.

- QSAR models : Incorporate steric (molar refractivity) and electronic (HOMO/LUMO) descriptors .

Data Contradiction and Reproducibility

Basic: How to address solubility discrepancies in polar aprotic solvents? Standardize measurements at 25°C using gravimetry (e.g., DMSO-d). Report particle size (via DLS) and crystallization history. Follow USP guidelines for reproducibility .

Advanced: What statistical methods reconcile conflicting kinetic data?

- Multivariate analysis (PCA) : Identifies critical variables (e.g., catalyst loading, temperature).

- Bayesian inference : Weighs data quality from multiple studies.

- In situ monitoring : ReactIR tracks intermediate formation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。